molecular formula C17H20N6O3 B4058035 N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B4058035
M. Wt: 356.4 g/mol
InChI Key: MZWJUCIZPMHYLC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15968852 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds with Antimicrobial Activities

Researchers have explored the synthesis of novel derivatives that incorporate structures similar to N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine for antimicrobial purposes. For instance, the creation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, involving reactions with primary amines and further transformations, yielded compounds with significant antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Development of σ(1) Receptor Antagonists

The compound has been part of studies aiming at developing potent σ(1) receptor antagonists, with applications in neurogenic pain and potentially other neuropathic pain models. A series of 1-arylpyrazoles, through extensive pharmacological evaluations, led to identifying compounds with significant selectivity and activity in mouse models of pain, highlighting the chemical scaffold's utility in medicinal chemistry (Díaz et al., 2012).

Cancer Research Applications

Another area of application is the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, evaluated for their efficacy against lung cancer cells. By modifying the core structure to include ethoxy and morpholino groups, researchers have developed compounds that inhibit the growth of cancer cells in a dosage-dependent manner, indicating potential therapeutic applications (Zheng et al., 2011).

Antibacterial Activity Enhancement

Furthermore, novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles were synthesized and tested for antibacterial activity, showcasing the versatility of this chemical framework in generating biologically active compounds. These synthesized compounds exhibited promising antibacterial properties, indicating their potential in addressing resistant bacterial strains (Aghekyan et al., 2020).

Exploration of Anticancer and Anti-inflammatory Activities

The compound has also been a key building block in synthesizing novel pyrazolo[1, 5-a]pyrimidine analogs, demonstrating significant anti-inflammatory and anticancer activities. These findings underscore the compound's utility in creating new therapeutic agents capable of mitigating inflammation and inhibiting cancer cell proliferation (Kaping et al., 2016).

Properties

IUPAC Name

N-[(1R)-1-(4-methoxyphenyl)ethyl]-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-11(12-3-5-13(24-2)6-4-12)18-16-17(23-7-9-25-10-8-23)20-15-14(19-16)21-26-22-15/h3-6,11H,7-10H2,1-2H3,(H,18,19,21)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWJUCIZPMHYLC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2=NC3=NON=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)NC2=NC3=NON=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 2
Reactant of Route 2
N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 3
Reactant of Route 3
N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 4
Reactant of Route 4
N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 5
N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 6
N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.